molecular formula C20H17N3O3 B2966138 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797873-46-1

1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2966138
CAS No.: 1797873-46-1
M. Wt: 347.374
InChI Key: PKSZYLYWNOULEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves intricate steps. Researchers have employed various synthetic routes to access this compound. Notably, Rajendran et al. synthesized related derivatives, such as 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which were evaluated for antitumor potential . Further studies are warranted to optimize the synthetic pathway and enhance yields.

Scientific Research Applications

Sigma Receptor Ligands

Some derivatives of this compound class, such as spiro[isobenzofuran-1(3H),4'-piperidines], have been studied for their affinity and selectivity for sigma receptors. These receptors are significant in various physiological processes and diseases. Spiropiperidines with specific substituents have shown high affinity for sigma 2 binding sites, indicating their potential in neurological and pharmacological research (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Several spiro[isobenzofuran-1(3H),4'-piperidines] were synthesized and evaluated as potential central nervous system agents. These compounds were recognized for their structural similarity to known antidepressants and were tested for activities like inhibition of tetrabenazine-induced ptosis, a common property in antidepressants (Bauer et al., 1976).

Antihypertensive Properties

Research has been conducted on N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], revealing marked antihypertensive and diuretic activities in specific species. This suggests potential applications in developing new antihypertensive drugs (Klioze & Novick, 1978).

Potential 5-HT3 Receptor Antagonists

A series of tropane-3-spiro-4'(5')-imidazolines, structurally related to the compound , were synthesized and evaluated as potential 5-HT3 receptor antagonists. These compounds have implications in treating conditions like nausea and irritable bowel syndrome (Whelan et al., 1995).

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones were identified as potent, selective, and brain-penetrable H3 receptor inverse agonists, indicating their potential use in treating central nervous system disorders (Jitsuoka et al., 2008).

Properties

IUPAC Name

1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18(13-5-6-16-17(11-13)22-12-21-16)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)26-20/h1-6,11-12H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSZYLYWNOULEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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